Synthesis and Characterization of 2-(Piperazin-1-yl)isonicotinic Acid Hydrochloride: A Comprehensive Technical Guide
Synthesis and Characterization of 2-(Piperazin-1-yl)isonicotinic Acid Hydrochloride: A Comprehensive Technical Guide
Executive Summary & Pharmacological Context
2-(Piperazin-1-yl)isonicotinic acid hydrochloride (CAS: 2682114-49-2) is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry and drug discovery[1]. Featuring both a basic piperazine moiety and an acidic isonicotinic acid core, this compound serves as a privileged scaffold for developing therapeutic agents targeting neurological disorders, psychiatric conditions, and infectious diseases[1].
The structural motif is frequently deployed in the synthesis of complex macrocyclic libraries[2], Nav1.8 inhibitors for pain management[3], and CXCR4 receptor antagonists[4]. Because the free base is a highly polar zwitterion, isolating the compound as a hydrochloride salt significantly enhances its stability, solubility, and handling characteristics for downstream pharmaceutical formulations[1].
Retrosynthetic Strategy & Mechanistic Rationale
The synthesis of 2-amino substituted isonicotinic acids is predominantly achieved via Nucleophilic Aromatic Substitution (SNAr) , utilizing 2-chloroisonicotinic acid (CAS: 6313-54-8) as the electrophilic starting material[5].
Mechanistic Causality
The pyridine ring is inherently electron-deficient. The presence of the carboxylic acid (-COOH) at the 4-position exerts strong electron-withdrawing inductive and resonance effects, which significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring[6]. This highly activates the 2-position for nucleophilic attack.
When designing the nucleophilic component, using unprotected piperazine stoichiometrically often leads to the formation of symmetric bis-isonicotinic acid piperazine dimers. To engineer a self-validating, high-purity system , our protocol employs 1-Boc-piperazine . The bulky tert-butoxycarbonyl (Boc) group physically blocks dimerization, ensuring a strict 1:1 coupling ratio. Subsequent anhydrous acidic deprotection yields the target hydrochloride salt directly, bypassing the notoriously difficult aqueous extraction of the amphoteric free base.
Figure 1: Mechanistic pathway of the Nucleophilic Aromatic Substitution (SNAr).
Step-by-Step Experimental Protocol
The following workflow details the optimized two-step synthesis. Every step is designed with built-in In-Process Controls (IPCs) to ensure process trustworthiness.
Figure 2: Synthetic workflow for 2-(Piperazin-1-yl)isonicotinic acid hydrochloride via SNAr.
Step 1: Synthesis of 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)isonicotinic acid
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Charge Reactor: To a round-bottom flask, add 2-chloroisonicotinic acid (1.0 equiv) and 1-Boc-piperazine (1.2 equiv).
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Solvent & Base: Suspend the reagents in anhydrous N,N-Dimethylformamide (DMF). Add anhydrous Potassium Carbonate (K₂CO₃, 2.5 equiv).
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Causality: K₂CO₃ serves a dual purpose. It deprotonates the isonicotinic acid to form a more soluble carboxylate salt, and it acts as an acid scavenger to neutralize the HCl generated during the SNAr process. Without a base, the basic nitrogen of piperazine would protonate, rendering it non-nucleophilic and stalling the reaction[6].
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Heating: Stir the mixture at 110 °C for 12 hours under a nitrogen atmosphere. The elevated temperature is required to overcome the high activation energy of the Meisenheimer complex formation[2].
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Workup & IPC: Cool to room temperature. Monitor via LC-MS (Target mass:[M+H]⁺ 308.1). Pour the mixture into ice water and acidify to pH ~4 using 1M citric acid. Filter the resulting precipitate, wash with water, and dry under a vacuum.
Step 2: Boc-Deprotection and Hydrochloride Salt Formation
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Dissolution: Suspend the Boc-protected intermediate in a minimal volume of anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
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Acidic Cleavage: Cool the suspension to 0 °C. Dropwise, add 4M HCl in 1,4-dioxane (5.0 equiv).
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Causality: The strong anhydrous acid protonates the carbamate oxygen, leading to the expulsion of isobutylene gas and CO₂. The evolution of gas drives the reaction to completion via Le Chatelier's principle.
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Precipitation & Isolation: Allow the reaction to warm to room temperature and stir for 4 hours. As the Boc group is removed, the highly polar hydrochloride salt becomes insoluble in the organic solvent and precipitates cleanly.
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Self-Validation: The cessation of gas bubbling serves as a visual IPC for reaction completion. Filter the solid, wash with cold diethyl ether, and dry under a high vacuum to yield the final product.
Analytical Characterization & Quantitative Data
Rigorous analytical validation is required to confirm the structural integrity and purity of the synthesized compound. The tables below summarize the expected physicochemical properties and characterization metrics.
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Name | 2-(Piperazin-1-yl)isonicotinic acid hydrochloride |
| CAS Number | 2682114-49-2 |
| Molecular Formula | C₁₀H₁₃N₃O₂ • HCl |
| Molecular Weight | 243.69 g/mol (Salt) / 207.23 g/mol (Free Base) |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in Water and DMSO; insoluble in non-polar organics |
Table 2: Analytical Characterization Data (Expected)
| Analytical Method | Parameters & Expected Results | Validation Rationale |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 10.0 (br s, 2H, NH₂⁺), 8.25 (d, J=5.2 Hz, 1H, Py-H6), 7.30 (s, 1H, Py-H3), 7.15 (d, J=5.2 Hz, 1H, Py-H5), 3.85 (m, 4H, Pip-CH₂), 3.20 (m, 4H, Pip-CH₂) | The disappearance of the 9H singlet at ~1.4 ppm confirms complete Boc removal. The upfield shift of Py-H3 and Py-H5 confirms amine substitution. |
| LC-MS (ESI+) | m/z calculated for C₁₀H₁₄N₃O₂ [M+H]⁺ 208.11, found 208.1 | Confirms the exact mass of the free base zwitterion. |
| HPLC Purity | >98% (UV detection at 254 nm) | Ensures absence of unreacted 2-chloroisonicotinic acid or dimerized byproducts. |
Sources
- 1. evitachem.com [evitachem.com]
- 2. CA3066499A1 - Libraries of pyridine-containing macrocyclic compounds and methods of making and using the same - Google Patents [patents.google.com]
- 3. WO2022129281A1 - Nitrogen containing 2,3-dihydroquinazolinone compounds as nav1.8 inhibitors - Google Patents [patents.google.com]
- 4. AU2011315498C1 - CXCR4 receptor antagonists - Google Patents [patents.google.com]
- 5. 2-Chloro-4-pyridinecarboxylic acid | 6313-54-8 [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
